molecular formula C18H11F3N4O B2550127 5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1239483-83-0

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2550127
CAS No.: 1239483-83-0
M. Wt: 356.308
InChI Key: MXQSZNNUUSERRI-UHFFFAOYSA-N
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Description

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring, an oxadiazole ring, and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole: Lacks the pyrazole ring, which may influence its chemical properties and applications.

Uniqueness

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both the pyrazole and oxadiazole rings, as well as the trifluoromethyl group. This combination of structural features imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4O/c19-18(20,21)13-8-4-7-12(9-13)16-22-17(26-25-16)15-10-14(23-24-15)11-5-2-1-3-6-11/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQSZNNUUSERRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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